1-carbamothioylethyl benzoate
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Overview
Description
1-carbamothioylethyl benzoate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzoic acid and contains a carbamothioyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-carbamothioylethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-carbamothioylethyl benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzoates with different functional groups.
Scientific Research Applications
1-carbamothioylethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-carbamothioylethyl benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzonatate: A non-narcotic oral antitussive drug used to suppress coughing.
Carbamate derivatives: Used in agriculture as pesticides and herbicides.
Uniqueness
1-carbamothioylethyl benzoate is unique due to its specific structure, which combines the properties of benzoic acid and carbamothioyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
4917-74-2 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(1-amino-1-sulfanylidenepropan-2-yl) benzoate |
InChI |
InChI=1S/C10H11NO2S/c1-7(9(11)14)13-10(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14) |
InChI Key |
ZZQFVQROLNTRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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